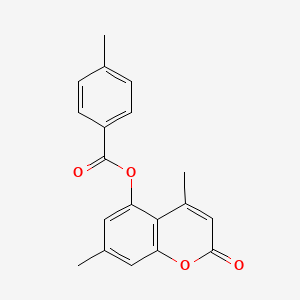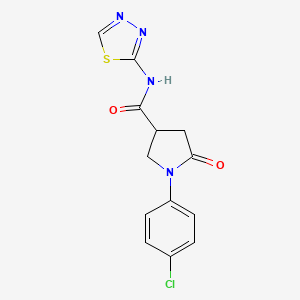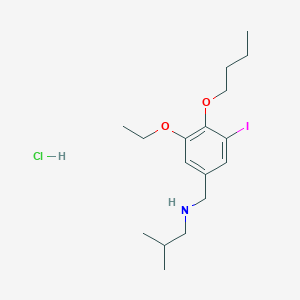![molecular formula C20H17BrN2O3S B4226888 N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4226888.png)
N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide acts as a selective inhibitor of the IKK complex, which is a critical regulator of the NF-κB signaling pathway. This pathway is activated in response to various stimuli, including cytokines, growth factors, and pathogens. The activation of the NF-κB pathway leads to the phosphorylation and degradation of IκBα, which allows the translocation of NF-κB to the nucleus and the activation of target genes. N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the phosphorylation of IκBα, thereby preventing the activation of the NF-κB pathway.
Biochemical and physiological effects:
N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory cytokine production has also been shown to be inhibited by N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide, indicating its potential therapeutic use in inflammatory diseases. N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide is its selectivity for the IKK complex, which allows for the specific inhibition of the NF-κB pathway. This selectivity also reduces the potential for off-target effects, which can be a concern with other inhibitors of the NF-κB pathway. However, one limitation of N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide is its relatively low potency compared to other IKK inhibitors. This can limit its use in certain applications where higher potency is required.
Direcciones Futuras
There are various future directions for the research and development of N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide. One potential application is in the treatment of cancer, where the inhibition of the NF-κB pathway has been shown to have therapeutic effects. Another potential application is in the treatment of inflammatory diseases, where the inhibition of cytokine production can reduce inflammation. Future studies could also focus on the optimization of N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide's potency and selectivity, as well as the development of more potent and selective IKK inhibitors.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. One of the main targets of N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide is the IKK complex, which plays a critical role in the regulation of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including immune response, inflammation, and cell survival.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-(4-bromo-3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-13-17(11-12-19(14)21)22-20(24)15-7-9-16(10-8-15)23-27(25,26)18-5-3-2-4-6-18/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGYOJYGJCBBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4226809.png)
![7-chloro-1'-(4-fluorobenzyl)-2-(3-methoxypropyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4226830.png)

![ethyl 7-(2-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4226838.png)

![2-{2-bromo-4-[(isobutylamino)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4226861.png)
![ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226869.png)
![[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B4226879.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-iodobenzenesulfonamide](/img/structure/B4226880.png)
![N-isopropyl-2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzamide](/img/structure/B4226883.png)

![ethyl 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4226895.png)
![N~1~-cyclohexyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4226897.png)
![N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide](/img/structure/B4226903.png)